molecular formula C20H20ClNO4 B12900180 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester CAS No. 55878-90-5

4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester

Cat. No.: B12900180
CAS No.: 55878-90-5
M. Wt: 373.8 g/mol
InChI Key: LGCMAHMPEBOPGH-UHFFFAOYSA-N
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Description

4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Chloro and Hydroxy Groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol, usually in the presence of a strong acid like sulfuric acid or a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dimethylaminomethyl group suggests potential interactions with neurotransmitter systems, while the benzofuran core could interact with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the dimethylaminomethyl group, which may reduce its biological activity.

    6-Dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the chloro group, potentially altering its reactivity and biological interactions.

    4-Chloro-6-dimethylaminomethyl-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxy group, which may affect its solubility and reactivity.

Uniqueness

The combination of chloro, hydroxy, and dimethylaminomethyl groups in 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester provides a unique set of chemical properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in synthetic and medicinal chemistry.

Properties

CAS No.

55878-90-5

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H20ClNO4/c1-4-25-20(24)16-15-14(26-19(16)12-8-6-5-7-9-12)10-13(11-22(2)3)18(23)17(15)21/h5-10,23H,4,11H2,1-3H3

InChI Key

LGCMAHMPEBOPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C3=CC=CC=C3

Origin of Product

United States

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